N-(2-{2-[(E)-1-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-{2-[(E)-1-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and hydrazone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 3-hydroxy-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Coupling with 3,4-dimethoxybenzoyl chloride: The hydrazone is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(E)-1-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2-{2-[(E)-1-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-{2-[(E)-1-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-{2-[(E)-1-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide: shares similarities with other hydrazone derivatives and aromatic compounds with nitro groups.
Uniqueness
- The unique combination of functional groups in This compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18N4O7 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H18N4O7/c1-28-15-6-4-12(8-16(15)29-2)18(25)19-10-17(24)21-20-9-11-3-5-13(22(26)27)14(23)7-11/h3-9,23H,10H2,1-2H3,(H,19,25)(H,21,24)/b20-9+ |
InChI Key |
LHNORKPHBGVPNW-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
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